molecular formula C7H17N3O2S B13565367 N-[2-(piperidin-4-yl)ethyl]aminosulfonamide

N-[2-(piperidin-4-yl)ethyl]aminosulfonamide

Cat. No.: B13565367
M. Wt: 207.30 g/mol
InChI Key: YPOMSMGUZWQSOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidin-4-yl)ethyl]aminosulfonamide typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the reaction of piperidine with ethylamine and sulfonamide under controlled conditions. The reaction is often carried out in solvents like acetonitrile, with catalysts such as potassium carbonate, and requires refluxing for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidin-4-yl)ethyl]aminosulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

N-[2-(piperidin-4-yl)ethyl]aminosulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(piperidin-4-yl)ethyl]aminosulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(piperidin-4-yl)ethyl]aminosulfonamide can be compared with other piperidine derivatives and sulfonamide compounds:

Properties

Molecular Formula

C7H17N3O2S

Molecular Weight

207.30 g/mol

IUPAC Name

4-[2-(sulfamoylamino)ethyl]piperidine

InChI

InChI=1S/C7H17N3O2S/c8-13(11,12)10-6-3-7-1-4-9-5-2-7/h7,9-10H,1-6H2,(H2,8,11,12)

InChI Key

YPOMSMGUZWQSOR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCNS(=O)(=O)N

Origin of Product

United States

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